An In-depth Technical Guide to 3-Bromo-2-fluorobenzotrifluoride
An In-depth Technical Guide to 3-Bromo-2-fluorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-fluorobenzotrifluoride, with the CAS number 144584-67-8 , is a substituted aromatic compound of significant interest in the fields of medicinal chemistry, agrochemistry, and materials science.[1][2] Its unique trifluoromethyl group imparts desirable properties such as enhanced metabolic stability and lipophilicity, making it a valuable building block in the synthesis of novel therapeutic agents and functional materials.[3] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic data, and safety information for 3-Bromo-2-fluorobenzotrifluoride.
Chemical and Physical Properties
3-Bromo-2-fluorobenzotrifluoride is a colorless to light yellow or light orange clear liquid at room temperature.[1][2][4] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 144584-67-8 | [1][2][4] |
| Molecular Formula | C₇H₃BrF₄ | [1][2] |
| Molecular Weight | 243.0 g/mol | [1][2] |
| Appearance | Colorless to light yellow to light orange clear liquid | [1][2][4] |
| Boiling Point | 169 °C | [1][2][4] |
| Density | 1.74 g/mL | [1][2][4] |
| Refractive Index (n20D) | 1.47 | [1][2][4] |
| Purity | ≥ 98% (GC) | [1][2][4] |
Synonyms: 3-Bromo-2-fluoro-1-(trifluoromethyl)benzene, 3-Bromo-α,α,α,2-tetrafluorotoluene.[1][2][4]
Synthesis
A general procedure for a similar transformation, the synthesis of 2-bromo-5-fluorobenzotrifluoride from 5-fluoro-2-aminobenzotrifluoride, involves diazotization with sodium nitrite in the presence of hydrobromic acid and cuprous bromide. This suggests a similar pathway could be employed for the synthesis of the 3-bromo-2-fluoro isomer, starting from 2-fluoro-3-aminobenzotrifluoride.
Representative Experimental Protocol (Adapted from a similar synthesis)
Disclaimer: This is a generalized protocol and may require optimization for the synthesis of 3-Bromo-2-fluorobenzotrifluoride.
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Diazotization: 2-Fluoro-3-aminobenzotrifluoride is dissolved in a mixture of hydrobromic acid and water. The solution is cooled to 0-5 °C in an ice bath.
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Sandmeyer Reaction: A solution of sodium nitrite in water is added dropwise to the cooled aniline solution while maintaining the temperature below 5 °C. The reaction mixture is stirred for a specified time at this temperature.
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Bromination: The diazonium salt solution is then added to a solution of cuprous bromide in hydrobromic acid.
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Work-up: The reaction mixture is allowed to warm to room temperature and then heated to drive the reaction to completion. After cooling, the mixture is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
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Purification: The organic layers are combined, washed with a suitable aqueous solution (e.g., sodium bicarbonate solution) and brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield 3-Bromo-2-fluorobenzotrifluoride.
Caption: Generalized Synthesis Workflow for 3-Bromo-2-fluorobenzotrifluoride.
Spectroscopic Data
Detailed spectroscopic data for 3-Bromo-2-fluorobenzotrifluoride is crucial for its identification and characterization. While specific spectral data was not found in the provided search results, typical spectral characteristics can be anticipated based on its structure.
| Spectroscopy | Expected Data |
| ¹H NMR | Aromatic protons would exhibit complex splitting patterns due to H-F and H-H couplings. Chemical shifts would be in the aromatic region (approx. 7.0-8.0 ppm). |
| ¹³C NMR | Signals for the aromatic carbons would show C-F couplings. The carbon attached to the trifluoromethyl group would appear as a quartet. |
| FT-IR | Characteristic peaks for C-Br, C-F, and C-CF₃ stretching and bending vibrations. Aromatic C-H stretching and ring vibrations would also be present. |
| Mass Spectrometry | The molecular ion peak would be observed, along with a characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks of nearly equal intensity). Fragmentation would likely involve the loss of Br, F, and CF₃ groups. |
Safety and Handling
For safe handling of 3-Bromo-2-fluorobenzotrifluoride, it is essential to consult the Safety Data Sheet (SDS). The following is a summary of general safety and handling precautions.
| Aspect | Recommendation |
| Personal Protective Equipment | Wear protective gloves, clothing, eye, and face protection. |
| Handling | Use only in a well-ventilated area. Avoid breathing vapors or mist. Wash hands thoroughly after handling. |
| Storage | Store in a cool, well-ventilated place. Keep container tightly closed. Recommended storage temperature is 2 - 8 °C.[1][2][4] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| First Aid (Skin) | Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. |
Applications
3-Bromo-2-fluorobenzotrifluoride is a versatile intermediate in organic synthesis with significant applications in:
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Pharmaceutical Development: It serves as a key building block in the synthesis of various pharmaceuticals, including potential anti-cancer and anti-inflammatory drugs.[1][5] The presence of the trifluoromethyl group can enhance the therapeutic efficacy of the final active pharmaceutical ingredient.[1][5]
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Agrochemicals: This compound is utilized in the development of new pesticides and herbicides.[5]
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Materials Science: It is used in the formulation of specialty polymers and coatings, contributing to enhanced chemical resistance and thermal stability.[1][5]
Caption: Key Application Areas of 3-Bromo-2-fluorobenzotrifluoride.
